N-(3,4-dichlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of dichlorophenyl and benzodioxin moieties, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with 2,3-dihydro-1,4-benzodioxin-6-isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product to meet the required specifications. Advanced techniques such as automated synthesis and high-throughput screening may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor signaling pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
- N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Uniqueness
N-(3,4-dichlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to its specific combination of dichlorophenyl and benzodioxin moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-3-1-9(7-12(11)17)18-15(20)19-10-2-4-13-14(8-10)22-6-5-21-13/h1-4,7-8H,5-6H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYISCHWJGKFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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